molecular formula C11H6BrF3N2O2 B13875039 1-(2-bromophenyl)-5-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid CAS No. 497833-14-4

1-(2-bromophenyl)-5-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid

Cat. No.: B13875039
CAS No.: 497833-14-4
M. Wt: 335.08 g/mol
InChI Key: YLCJJWOBRIKGPI-UHFFFAOYSA-N
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Description

1-(2-bromophenyl)-5-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromophenyl group, a trifluoromethyl group, and a carboxylic acid group attached to a pyrazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(2-bromophenyl)-5-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, where a bromophenylboronic acid reacts with a halogenated pyrazole derivative in the presence of a palladium catalyst.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable base.

Industrial production methods may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(2-bromophenyl)-5-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenyl oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-bromophenyl)-5-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid has diverse applications in scientific research, including:

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, leveraging its unique chemical structure.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-5-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromophenyl group can facilitate binding to specific targets.

Comparison with Similar Compounds

Similar compounds to 1-(2-bromophenyl)-5-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid include other pyrazole derivatives with different substituents. For example:

    1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    1-(2-bromophenyl)-5-methyl-1H-Pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

The uniqueness of this compound lies in the combination of the bromophenyl and trifluoromethyl groups, which impart distinct chemical properties and potential biological activities.

Properties

CAS No.

497833-14-4

Molecular Formula

C11H6BrF3N2O2

Molecular Weight

335.08 g/mol

IUPAC Name

1-(2-bromophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C11H6BrF3N2O2/c12-7-3-1-2-4-8(7)17-9(11(13,14)15)6(5-16-17)10(18)19/h1-5H,(H,18,19)

InChI Key

YLCJJWOBRIKGPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F)Br

Origin of Product

United States

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